N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2,1,3-benzothiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including an oxane ring, a pyrazole ring, and a benzothiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(oxan-4-yl)-1H-pyrazol-4-yl
Biological Activity
N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound consists of multiple functional groups, including a tetrahydropyran ring, a pyrazole ring, and a benzothiadiazole moiety. The IUPAC name is N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-2,1,3-benzothiadiazole-5-carboxamide. Its molecular formula is C16H17N5O2S, with a molecular weight of 345.41 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biochemical pathways. For example, it could act on cyclooxygenase (COX) enzymes, similar to other pyrazole derivatives like celecoxib .
- Receptor Modulation : It may modulate receptors linked to inflammatory responses or cancer progression, impacting cellular signaling pathways .
Biological Activities
Research indicates that compounds with similar structures exhibit a broad spectrum of biological activities:
- Anticancer Activity : Pyrazole derivatives have shown promise in inhibiting tumor growth in various cancer models. For instance, studies have indicated that pyrazole-based compounds can induce apoptosis in cancer cells by activating specific signaling pathways .
- Anti-inflammatory Effects : The compound may exert anti-inflammatory effects by inhibiting COX enzymes and reducing prostaglandin synthesis, which is crucial in inflammatory processes .
- Antimicrobial Properties : Some studies suggest that pyrazole derivatives possess antimicrobial activities against various pathogens, making them potential candidates for developing new antibiotics .
Table 1: Summary of Biological Activities of Related Pyrazole Compounds
Recent Findings
Recent studies have demonstrated that pyrazole derivatives can significantly reduce tumor size in xenograft models when administered at specific dosages. For example:
- A study published in Drug Target Insights highlighted the effectiveness of pyrazole compounds in inhibiting the proliferation of breast cancer cells via apoptosis induction .
- Another investigation found that certain pyrazole derivatives reduced inflammation markers in animal models of arthritis, suggesting their potential therapeutic use in inflammatory diseases .
Properties
IUPAC Name |
N-[1-(oxan-4-yl)pyrazol-4-yl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c21-15(10-1-2-13-14(7-10)19-23-18-13)17-11-8-16-20(9-11)12-3-5-22-6-4-12/h1-2,7-9,12H,3-6H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWXMTIJQZYWBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.